molecular formula C9H11NO4S B11970164 Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 7205-84-7

Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-

Cat. No.: B11970164
CAS No.: 7205-84-7
M. Wt: 229.26 g/mol
InChI Key: KVSMDNHFSHTGMP-UHFFFAOYSA-N
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Description

Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-: is an organic compound characterized by a benzene ring substituted with a nitro group at the para position and an isopropylsulfonyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Benzene: The synthesis begins with the nitration of benzene to form nitrobenzene. This is typically achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid at a temperature of around 50°C.

    Sulfonation: The nitrobenzene is then subjected to sulfonation using isopropylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature to yield Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and sulfonating agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: Hydrogen gas with palladium on carbon or iron filings in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

    Aminobenzene derivatives: from reduction.

    Carboxylic acid derivatives: from oxidation.

    Halogenated benzene derivatives: from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalyst Development: Employed in the development of new catalytic systems for various chemical reactions.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

    Biochemical Studies: Used in studies to understand the interaction of sulfonyl and nitro groups with biological molecules.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

    Agricultural Chemicals: Explored for use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions involving its functional groups:

    Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

    Isopropylsulfonyl Group: Provides steric hindrance and can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, particularly those involved in redox reactions.

    Signal Transduction Pathways: May affect cellular signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

    Benzene, 1-[(1-methylethyl)sulfonyl]-: Similar structure but lacks the nitro group.

    Benzene, 1-nitro-4-sulfonyl-: Similar structure but with a different sulfonyl group.

Uniqueness:

    Dual Functional Groups: The presence of both nitro and isopropylsulfonyl groups makes this compound unique, providing a combination of electronic and steric effects that influence its reactivity and applications.

Properties

CAS No.

7205-84-7

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

1-nitro-4-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3

InChI Key

KVSMDNHFSHTGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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